(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime
Description
This compound features a 4-chlorophenyl group attached to a pyridine ring substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively, and an oxime functional group (-C=N-OH). Its molecular formula is C₁₄H₈Cl₂F₃N₂O, with a molecular weight of 369.13 g/mol.
Properties
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)11(20-21)12-10(15)5-8(6-19-12)13(16,17)18/h1-6,21H/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOHMKXNOOSMNU-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of phenyl and pyridinyl groups. The trifluoromethyl group is introduced through specific fluorination reactions. The oxime group is then formed by reacting the ketone with hydroxylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form a nitrile or amide.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be employed.
Major Products Formed:
Oxidation: Nitriles, amides, or carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime exhibit potent antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, specific analogs have been tested against resistant strains of bacteria, showcasing their efficacy in overcoming antibiotic resistance mechanisms .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This property is particularly relevant for targeting tumors that are resistant to conventional therapies. Case studies have reported significant reductions in tumor growth in xenograft models treated with this compound .
3. Neurological Applications
Recent research has explored the neuroprotective effects of this compound. It has been suggested that this compound may play a role in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
1. Pesticidal Activity
The compound exhibits promising pesticidal properties, particularly against a range of agricultural pests. Its effectiveness as an insecticide has been evaluated through various field trials, showing significant reductions in pest populations without adversely affecting non-target organisms . This makes it a valuable candidate for sustainable agricultural practices.
2. Herbicidal Properties
In addition to its insecticidal activity, this compound has been tested for herbicidal efficacy. Studies indicate that it can inhibit the growth of certain weed species, thereby improving crop yield and quality. The mode of action appears to involve disruption of key metabolic pathways in target plants .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. Toxicological assessments have been conducted to evaluate its potential effects on human health and the environment.
1. Acute Toxicity Studies
Acute toxicity studies reveal that the compound has a moderate toxicity profile when administered in controlled doses. The findings suggest a need for careful handling and application, especially in agricultural settings where exposure risks may be higher .
2. Chronic Exposure Assessments
Long-term exposure studies are ongoing to assess the chronic effects of this compound on various biological systems. Initial results indicate potential liver toxicity at elevated concentrations, necessitating further investigation into safe usage levels .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Reference |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime | 4-Cl-C₆H₄, 3-Cl-5-CF₃-pyridinyl, oxime | C₁₄H₈Cl₂F₃N₂O | 369.13 | 339106-22-8 | |
| (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime | 4-Cl-C₆H₄, 3,4-(OCH₃)₂-C₆H₃, morpholine-carbonyl | C₂₀H₂₁ClN₂O₅ | 404.84 | - | |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone | 4-F-C₆H₄, 3-Cl-5-CF₃-pyridinyl (no oxime) | C₁₃H₆ClF₄NO | 319.65 | 339097-08-4 | |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime | 2,4-Cl₂-C₆H₃, 3-Cl-5-CF₃-pyridinyl, oxime | C₁₃H₆Cl₃F₃N₂O | 379.56 | 339106-22-8 |
Key Observations:
- Substituent Effects : Replacement of the pyridine ring with a morpholine-carbonyl group (as in ) reduces aromaticity and introduces a bulky, polar group, altering solubility and reactivity.
- Halogen Variation : The 4-fluorophenyl analogue () lacks the oxime group, reducing hydrogen-bonding capacity but increasing electronegativity.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
Biological Activity
The compound (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime , with the CAS number 338953-54-1 , is a synthetic organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.
- Molecular Formula : C13H6Cl2F3NO
- Molecular Weight : 320.09 g/mol
- Structural Characteristics : The compound features a chlorinated phenyl ring and a pyridine moiety with trifluoromethyl substitution, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Properties :
- Several studies have demonstrated the effectiveness of compounds with similar structures against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens.
-
Inhibition of Enzymatic Activity :
- The compound has been evaluated for its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies show moderate inhibition, with IC50 values around 10-20 μM for AChE and BChE, indicating potential as a therapeutic agent for cognitive disorders .
-
Anti-inflammatory Effects :
- The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its role in reducing inflammation. This property is particularly relevant in the context of chronic inflammatory conditions and pain management.
- Antioxidant Activity :
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The structural features allow for effective binding to active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Cell Membrane Interaction : The lipophilic nature due to trifluoromethyl groups enhances penetration into cell membranes, facilitating interaction with intracellular targets.
- Radical Scavenging : The presence of functional groups capable of donating electrons may contribute to its antioxidant capabilities.
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime?
Methodological Answer:
The synthesis typically involves condensation of (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone with hydroxylamine under controlled pH and temperature. Key steps include:
- Base-Mediated Reaction: Use hydroxylamine hydrochloride in alkaline conditions (e.g., NaOH/EtOH) to form the oxime bond. Reaction temperatures between 60–80°C improve conversion rates .
- Stereochemical Control: Adjust reaction time (12–24 hours) to minimize undesired (E)/(Z)-isomer mixtures. Polar aprotic solvents like DMF enhance regioselectivity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS: Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to resolve oxime isomers and detect impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone, a common degradation product) .
- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) identifies key signals:
- X-ray Crystallography: For definitive stereochemical confirmation, single-crystal analysis resolves (E)- and (Z)-isomers .
Basic: How should researchers design initial bioactivity screening assays for this compound?
Methodological Answer:
- Target Selection: Prioritize enzyme/receptor targets based on structural analogs (e.g., fungicidal activity linked to pyridine derivatives in Fluopyram ).
- In Vitro Assays:
- Fungal Growth Inhibition: Microplate assays using Fusarium virguliforme (IC50 determination via OD600 measurements) .
- Receptor Binding: Radioligand displacement assays (e.g., GABA receptors due to trifluoromethyl-pyridine motifs) .
- Dose-Response Curves: Use 0.1–100 μM concentrations in triplicate to assess potency and cytotoxicity (MTT assay) .
Advanced: How can researchers resolve contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?
Methodological Answer:
Contradictions may arise from assay conditions or stereochemical variability. Mitigation strategies include:
- Isomer-Specific Testing: Separate (E)- and (Z)-oximes via chiral HPLC and test individually .
- Assay Standardization:
- Uniform pH (7.4 PBS) and temperature (37°C) for enzyme assays.
- Include positive controls (e.g., Fluopyram for fungicidal activity ).
- Computational Validation: Molecular docking (AutoDock Vina) predicts binding affinities to targets like SDH (succinate dehydrogenase), explaining potency differences .
Advanced: What mechanistic insights explain the stereochemical outcomes of oxime formation?
Methodological Answer:
The (E)/(Z) isomer ratio depends on:
- Electronic Effects: Electron-withdrawing groups (e.g., -CF3) stabilize the (E)-isomer via conjugation with the oxime NH .
- Solvent Polarity: Polar solvents (DMF, DMSO) favor the (E)-isomer by stabilizing transition states through dipolar interactions .
- Kinetic vs. Thermodynamic Control: Shorter reaction times favor kinetic (Z)-isomer, while prolonged heating shifts equilibrium to (E)-isomer .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore Mapping: Identify critical moieties (e.g., 3-chloro-5-CF3-pyridine for target binding) using Schrödinger’s Phase .
- QSAR Studies: Corporate substituent effects (e.g., logP, Hammett σ) to predict fungicidal activity. For example:
| Substituent (R) | logP | IC50 (μM) |
|---|---|---|
| -CF3 | 3.2 | 0.45 |
| -Cl | 2.8 | 1.20 |
Data derived from analogs in .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes (e.g., SDH-FAD binding site) over 100 ns trajectories .
Advanced: What strategies address low aqueous solubility in formulation studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the oxime NH, hydrolyzable in vivo .
- Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via solvent evaporation, enhancing bioavailability .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve solubility by 5–10× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
